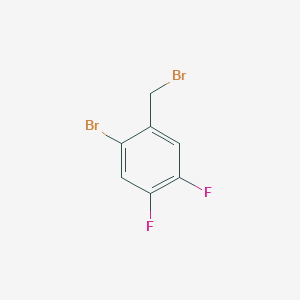

1-Bromo-2-(bromomethyl)-4,5-difluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-4,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZAHPYULZNIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620861 | |

| Record name | 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647862-95-1 | |

| Record name | 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of multiple reactive sites: the benzylic bromide, which is susceptible to nucleophilic substitution, and the aryl bromide, which can participate in a wide array of cross-coupling reactions. The difluoro substitution pattern on the aromatic ring can significantly influence the physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of a reliable synthetic route to this valuable intermediate, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to this compound involves a two-step sequence starting from the commercially available 3,4-difluorotoluene.

Workflow of the Synthesis:

Caption: Overall synthetic scheme for this compound.

This strategy hinges on two key transformations:

-

Regioselective Electrophilic Aromatic Bromination: The initial step involves the bromination of 3,4-difluorotoluene. The directing effects of the fluorine and methyl substituents are crucial in achieving the desired regioselectivity. The methyl group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directing but deactivating. The interplay of these effects, under carefully controlled conditions, can favor the formation of 1-bromo-4,5-difluoro-2-methylbenzene. The use of a Lewis acid catalyst, such as iron filings or iodine, is often employed to polarize the bromine molecule, enhancing its electrophilicity and promoting the substitution reaction.

-

Free-Radical Benzylic Bromination: The second step is the selective bromination of the methyl group of 1-bromo-4,5-difluoro-2-methylbenzene. This is a classic example of a free-radical chain reaction, for which N-Bromosuccinimide (NBS) is the reagent of choice.[1] NBS provides a low, constant concentration of bromine radicals, which preferentially abstract a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzylic radical.[2] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the chain reaction.[3]

Experimental Protocols

PART 1: Synthesis of 1-Bromo-4,5-difluoro-2-methylbenzene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3,4-Difluorotoluene | 128.13 | 10.0 g | 0.078 mol | Starting material |

| Bromine (Br₂) | 159.81 | 13.7 g (4.4 mL) | 0.086 mol | Corrosive and toxic, handle with care in a fume hood |

| Iron filings (Fe) | 55.85 | 0.5 g | - | Catalyst |

| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - | Solvent |

| 10% Sodium thiosulfate (Na₂S₂O₃) solution | - | 50 mL | - | For quenching excess bromine |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | 50 mL | - | For neutralization |

| Brine (saturated NaCl solution) | - | 50 mL | - | For washing |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 5 g | - | Drying agent |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add 3,4-difluorotoluene (10.0 g, 0.078 mol) and iron filings (0.5 g).

-

Dissolve the starting material in dichloromethane (100 mL) and cool the mixture to 0 °C using an ice bath.

-

Slowly add bromine (13.7 g, 0.086 mol) dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 10% sodium thiosulfate solution (50 mL) to neutralize any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to afford 1-bromo-4,5-difluoro-2-methylbenzene as a colorless oil.

PART 2: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-Bromo-4,5-difluoro-2-methylbenzene | 207.02 | 10.0 g | 0.048 mol | Starting material from Step 1 |

| N-Bromosuccinimide (NBS) | 177.98 | 9.4 g | 0.053 mol | Recrystallize from water if necessary |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.39 g | 0.0024 mol | Radical initiator, handle with care |

| Carbon tetrachloride (CCl₄) | 153.82 | 150 mL | - | Solvent, carcinogenic, handle in a fume hood |

| Hexane | - | ~100 mL | - | For recrystallization |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-4,5-difluoro-2-methylbenzene (10.0 g, 0.048 mol) in carbon tetrachloride (150 mL).

-

Add N-Bromosuccinimide (9.4 g, 0.053 mol) and AIBN (0.39 g, 0.0024 mol) to the solution.

-

Heat the reaction mixture to reflux (around 77 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by observing the succinimide byproduct floating to the top of the reaction mixture.

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water (2 x 50 mL) and brine (50 mL) in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from hexane to obtain this compound as a white to off-white solid.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

Expected Characterization Data:

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) approx. 7.3-7.5 (m, 2H, Ar-H), 4.5 (s, 2H, -CH₂Br) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) approx. 150-160 (dd, C-F), 120-130 (m, Ar-C), 30-35 (t, -CH₂Br) |

| Mass Spectrometry (EI) | m/z: [M]⁺, [M+2]⁺ in ~1:1 ratio due to bromine isotopes |

Interpreting the Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show a multiplet in the aromatic region (δ 7.3-7.5 ppm) corresponding to the two aromatic protons. A key diagnostic signal is the singlet at approximately δ 4.5 ppm, integrating to two protons, which is characteristic of the benzylic bromomethyl group.[4] The exact chemical shifts will be influenced by the fluorine and bromine substituents.

-

¹³C NMR: The carbon spectrum will be more complex due to carbon-fluorine coupling. The carbons directly attached to fluorine will appear as doublets of doublets with large coupling constants. The benzylic carbon will appear as a triplet due to coupling with the two protons, typically in the range of δ 30-35 ppm.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[5]

Purification Insights:

-

Vacuum Distillation (Step 1): This is an effective method for purifying the liquid intermediate, 1-bromo-4,5-difluoro-2-methylbenzene, by separating it from any non-volatile impurities and isomeric byproducts.

-

Recrystallization (Step 2): The solid final product can be effectively purified by recrystallization from a non-polar solvent like hexane. This process removes the soluble succinimide byproduct and other minor impurities.

-

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel using a hexane/ethyl acetate solvent system can be employed.[6]

Safety Considerations

Chemical Hazards and Handling:

-

Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

-

Carbon Tetrachloride (CCl₄): A known carcinogen and toxic. Use in a fume hood and avoid inhalation of vapors.

-

Azobisisobutyronitrile (AIBN): Can decompose violently upon heating. Store in a cool place and handle with care.

-

Benzylic Bromides: Are generally lachrymatory and skin irritants. Handle with caution and appropriate PPE.

Procedural Safety:

-

The bromination reactions are exothermic and should be conducted with proper temperature control.

-

The generation of hydrogen bromide (HBr) gas during the first step requires a gas trap to prevent its release into the atmosphere.

Conclusion

The synthesis of this compound is a valuable process for medicinal chemists and drug development professionals. The two-step approach outlined in this guide, involving a regioselective aromatic bromination followed by a free-radical benzylic bromination, provides a reliable and efficient route to this important building block. Careful attention to reaction conditions, purification techniques, and safety protocols is essential for a successful synthesis. The characterization data provided will aid in the verification of the final product, ensuring its suitability for further synthetic transformations.

References

-

An Efficient and Fast Method for the Preparation of Benzylic Bromides. Synthetic Communications. 2011. [Link]

-

How does one separate Benzyl bromide from the reaction mixture? ResearchGate. 2014. [Link]

-

Supporting Information. The Royal Society of Chemistry. 2018. [Link]

-

BnBr purification via basic alumina? Reddit. 2016. [Link]

-

Separation of 1-Bromo-2,4-difluorobenzene on Newcrom R1 HPLC column. SIELC Technologies. N.d. [Link]

-

Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. N.d. [Link]

-

separating benzyl bromide. Reddit. 2022. [Link]

-

Regioselective terminal bromination of fluorinated oligophenylenes. Martin-Luther-Universität Halle-Wittenberg. 2025. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. N.d. [Link]

-

1-Bromo-3,5-difluorobenzene. NIST WebBook. N.d. [Link]

-

1-Bromo-4-fluorobenzene. Wikipedia. N.d. [Link]

-

Chemical shifts. University of Regensburg. N.d. [Link]

-

1-Bromo-2,5-difluorobenzene. ChemBK. 2024. [Link]

-

Supporting Information. Royal Society of Chemistry. N.d. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. 2021. [Link]

-

Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. National Institutes of Health. N.d. [Link]

-

1,2-Dibromo-4,5-difluorobenzene - Optional[13C NMR]. SpectraBase. N.d. [Link]

-

1-Bromo-5-(difluoromethyl)-2,4-difluorobenzene | C7H3BrF4 | CID. PubChem. 2026. [Link]

- Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. N.d. [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. 2018. [Link]

-

SPECIALITY BROMO FLURO DERIVATIVES. Faluck International PVT LTD. N.d. [Link]

-

Column Chromatography. ResearchGate. N.d. [Link]

- Preparation method of 6-bromo-2, 3-difluorotoluene.

-

1-(Bromomethyl)-2,4-difluorobenzene | C7H5BrF2 | CID 90297. PubChem. N.d. [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. N.d. [Link]

-

Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. National Institutes of Health. N.d. [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. ResearchGate. N.d. [Link]

-

Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. Chemical Science (RSC Publishing). N.d. [Link]

- Process for preparing 1-bromo-3,5-difluorobenzene.

-

Bromo pattern in Mass Spectrometry. YouTube. 2023. [Link]

- Process for preparing 1-bromo-3,5-difluorobenzene.

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic value of highly functionalized aromatic building blocks cannot be overstated. 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene emerges as a molecule of significant interest. It possesses a unique trifecta of reactive sites: an aromatic bromine atom, a benzylic bromine atom, and an electron-deficient difluorinated phenyl ring. This distinct arrangement allows for sequential, orthogonal chemical modifications. The aromatic bromine is a prime handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the highly reactive benzylic bromide is an excellent electrophile for nucleophilic substitution, enabling the introduction of a wide array of functional groups. The difluoro substitution pattern significantly modulates the electronic properties, lipophilicity, and metabolic stability of derivative molecules, making this a prized scaffold in drug design.[1]

This guide provides an in-depth, field-proven methodology for the preparation of this compound, moving beyond a simple recitation of steps to explain the underlying principles and critical parameters that ensure a successful and reproducible synthesis.

Synthetic Strategy: The Logic of Radical Bromination

The most direct and efficient pathway to synthesize this compound is through the selective free-radical bromination of the benzylic methyl group of a suitable precursor. The logical starting material for this transformation is 1-Bromo-4,5-difluoro-2-methylbenzene (CAS 875664-38-3)[2].

The core challenge is to achieve selective bromination at the benzylic position without engaging in electrophilic aromatic substitution on the electron-rich ring. The method of choice is the Wohl-Ziegler reaction , which utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[3][4] The key to the success of this reaction lies in the ability of NBS to maintain a very low, steady-state concentration of molecular bromine (Br₂) in the reaction medium.[4][5] This low concentration favors the radical chain pathway at the more reactive benzylic position over the ionic, electrophilic addition pathway on the aromatic ring.

Reaction Mechanism: A Controlled Radical Chain Process

The synthesis proceeds via a well-established free-radical chain mechanism, which can be broken down into three distinct phases: initiation, propagation, and termination.[6]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radicals abstract a bromine atom from NBS to generate the crucial bromine radical (Br•), which starts the chain reaction.

-

Propagation: This is the cyclic, product-forming phase.

-

A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 1-Bromo-4,5-difluoro-2-methylbenzene. This step is highly selective due to the resonance stabilization of the resulting benzylic radical.

-

This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical (Br•).

-

This newly formed Br• continues the chain, propagating the reaction.

-

-

Termination: The reaction ceases when two radical species combine, terminating the chain.

Caption: Wohl-Ziegler free-radical bromination mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents

| Reagent | CAS Number | Mol. Weight ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Hazards |

| 1-Bromo-4,5-difluoro-2-methylbenzene | 875664-38-3 | 207.02 | N/A | N/A | Irritant |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 175-178 | N/A | Irritant, Oxidizer |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 100-103 (dec.) | N/A | Flammable Solid, Toxic |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | -23 | 76.7 | Toxic, Carcinogen |

| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | 48.3 | N/A | Low Hazard |

| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | 884 | N/A | Low Hazard |

Note on Solvent Choice: Carbon tetrachloride is a traditional solvent for these reactions but is a known carcinogen and ozone-depleting substance. Safer alternatives such as dichloromethane (CH₂Cl₂) or acetonitrile can be used, though reaction times and yields may need re-optimization.

Step-by-Step Methodology

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4,5-difluoro-2-methylbenzene (10.35 g, 50.0 mmol).

-

Add carbon tetrachloride (100 mL) to dissolve the starting material.

-

Add N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 equivalents). It is crucial to use freshly recrystallized NBS for best results, as impure NBS can lead to side reactions.[3]

-

Finally, add the radical initiator, AIBN (0.41 g, 2.5 mmol, 0.05 equivalents).

-

-

Reaction Execution:

-

Place the flask in a heating mantle and begin vigorous stirring.

-

Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction can also be initiated by irradiating the flask with a broad-spectrum sunlamp.

-

Monitor the reaction progress. A common method is to observe the density of the solids: NBS is denser than the solvent and will sink, while the byproduct, succinimide, is less dense and will float. The reaction is typically complete when all the solid material is floating at the surface (usually 2-4 hours). TLC or GC-MS can also be used for more precise monitoring.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the flask to room temperature.

-

Filter the mixture through a Büchner funnel to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄ (2 x 15 mL).

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (50 mL) to quench any remaining bromine, followed by water (50 mL), and finally brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow-orange oil or low-melting solid.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexanes).

-

Alternatively, if the crude product solidifies, recrystallization from a suitable solvent system like hexanes can be employed to yield the pure this compound.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expect to see the disappearance of the singlet corresponding to the benzylic methyl protons (~2.4 ppm) and the appearance of a new singlet for the benzylic methylene protons (-CH₂Br) at a downfield-shifted position (~4.5 ppm). Aromatic protons will appear in the typical aromatic region.

-

Mass Spectrometry: The mass spectrum should show the characteristic isotopic pattern for a molecule containing two bromine atoms.

-

¹³C and ¹⁹F NMR: These will further confirm the structure of the fluorinated aromatic ring and the presence of the bromomethyl group.

Caption: Step-by-step experimental workflow for synthesis.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]

-

Wikipedia. (2023, May 27). N-Bromosuccinimide. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

- Chemistry LibreTexts. (n.d.). Radical Halogenation. Retrieved from a relevant, stable source on radical reactions.

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

- Chegg. (n.d.). Wohl-Ziegler Reaction. Retrieved from a relevant, stable source on named organic reactions.

Sources

An In-depth Technical Guide to 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene: A Versatile Building Block for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with a Strategically Designed Reagent

In the landscape of modern drug discovery, the demand for novel molecular scaffolds with precise three-dimensional arrangements and tailored electronic properties is insatiable. The strategic incorporation of halogens, particularly fluorine, has become a cornerstone of medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Within this context, polyfunctional building blocks that offer orthogonal reactivity are invaluable tools for the efficient construction of complex molecular architectures. 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene, a halogenated aromatic hydrocarbon, emerges as a reagent of significant interest. Its structure, featuring a reactive benzylic bromide, a less reactive aryl bromide, and a difluorinated benzene ring, provides a platform for sequential and selective chemical transformations, making it a valuable precursor in the synthesis of novel pharmaceutical agents.

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a validated synthetic protocol, its distinct reactivity profile, and its applications in drug discovery.

Core Molecular Data

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The key molecular data for this compound are summarized below.

| Property | Value |

| CAS Number | 647862-95-1 |

| Molecular Formula | C₇H₄Br₂F₂ |

| Molecular Weight | 285.91 g/mol |

| IUPAC Name | This compound |

| Synonyms | α,2-Dibromo-4,5-difluorotoluene |

Synthesis and Experimental Protocols

The synthesis of this compound is most efficiently achieved through the selective free-radical bromination of the benzylic methyl group of a suitable precursor. The commercially available 1-Bromo-4,5-difluoro-2-methylbenzene (CAS No: 875664-38-3) serves as the ideal starting material for this transformation.[3]

Proposed Synthesis: Free-Radical Benzylic Bromination

The benzylic C-H bonds are significantly weaker than aryl C-H bonds, allowing for their selective functionalization under free-radical conditions.[4] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.[5][6]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

1-Bromo-4,5-difluoro-2-methylbenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Reaction flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

-

Heating mantle

-

Apparatus for aqueous workup and vacuum distillation/crystallization

Procedure:

-

To a solution of 1-Bromo-4,5-difluoro-2-methylbenzene (1.0 eq) in CCl₄, add N-Bromosuccinimide (1.05 eq).

-

Add a catalytic amount of AIBN (0.02 eq).

-

The reaction mixture is heated to reflux under a nitrogen atmosphere.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Chemical Reactivity: A Tale of Two Bromides

The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-bromine bonds. The benzylic bromide is significantly more susceptible to nucleophilic substitution, while the aryl bromide is amenable to transition-metal-catalyzed cross-coupling reactions. This dichotomy allows for a programmed, stepwise functionalization of the molecule.

Caption: Differential reactivity of the C-Br bonds in the title compound.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is highly reactive towards a wide range of nucleophiles via either Sₙ1 or Sₙ2 mechanisms, facilitated by the stabilization of the carbocation or transition state by the adjacent aromatic ring. This allows for the facile introduction of various functionalities.

Typical Nucleophiles:

-

Amines: Formation of secondary or tertiary amines.

-

Alcohols/Phenols: Synthesis of ethers.

-

Thiols: Formation of thioethers.

-

Cyanide: Introduction of a nitrile group, a precursor to carboxylic acids and amines.

-

Azide: Synthesis of azides, which can be reduced to primary amines or used in click chemistry.

Cross-Coupling Reactions at the Aryl Position

The aryl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of biaryl and other complex aromatic systems. The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[7]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

This differential reactivity allows for a synthetic strategy where the benzylic position is first functionalized, followed by a cross-coupling reaction at the aromatic position.

Applications in Drug Discovery

The unique structural and reactive attributes of this compound make it a valuable building block in medicinal chemistry for the synthesis of complex, biologically active molecules.

-

Scaffold Elaboration: The sequential functionalization of the benzylic and aryl positions allows for the construction of diverse molecular libraries for high-throughput screening.

-

Introduction of the Difluorophenyl Moiety: The 4,5-difluorophenyl group can serve as a bioisostere for other aromatic systems and can improve the pharmacokinetic profile of a drug candidate.[2]

-

Synthesis of Heterocycles: The dual reactivity can be exploited in intramolecular reactions to construct heterocyclic ring systems, which are prevalent in many approved drugs.

-

Late-Stage Functionalization: The aryl bromide provides a handle for late-stage modifications of a complex molecule, enabling the rapid exploration of structure-activity relationships.[8][9][10]

Spectroscopic Data (Predicted)

While experimental spectra are not widely published, the expected spectroscopic data can be predicted based on the molecular structure and data from analogous compounds.

| Spectroscopic Data | Predicted Features |

| ¹H NMR | Aromatic protons (~7.0-7.5 ppm, complex multiplets), Benzylic protons (~4.5 ppm, singlet). |

| ¹³C NMR | Aromatic carbons (~110-150 ppm, with C-F and C-Br couplings), Benzylic carbon (~30 ppm). |

| ¹⁹F NMR | Two distinct signals for the fluorine atoms, likely showing coupling to each other and to adjacent protons. |

| Mass Spectrometry (EI) | Molecular ion peak with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). |

Safety and Handling

As with all benzylic bromides, this compound should be handled with caution as it is expected to be a lachrymator and a potential skin and respiratory irritant.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Benzyl-Bromide - Safety Data Sheet. (2013).

-

BENZYL BROMIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link].

- Benzyl bromide - SAFETY DATA SHEET. (n.d.). Retrieved from a major chemical supplier's website.

- Benzyl bromide - SAFETY DATA SHEET. (2010). Retrieved from a major chemical supplier's website.

- BENZYL BROMIDE FOR SYNTHESIS MSDS. (2013). Loba Chemie.

- Free Radical Bromination. (2020). Oregon State University.

- Halogenation of alkyl benzenes. (n.d.). University of Calgary.

- Mechanism of Free Radical Bromination. (n.d.). BYJU'S.

- Tuleen, D. L., & Hess, B. A., Jr. (n.d.). Free-Radical Bromination of p-Toluic Acid. An experiment in organic chemistry.

- 1-Bromo-2, 5-difluoro-4-methylbenzene, min 98%, 1 gram. (n.d.).

- Free-Radical Bromination of p-Toluic Acid. (n.d.).

- 875664-38-3|1-Bromo-4,5-difluoro-2-methylbenzene. (n.d.). BLDpharm.

- 1-BROMO-4-FLUORO-2-METHYLBENZENE | CAS 452-63-1. (n.d.). Matrix Fine Chemicals.

- 1-Bromo-2,3-difluorobenzene synthesis. (n.d.). ChemicalBook.

- Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from an online organic chemistry resource.

- 1-bromo-4-methylbenzene. (n.d.). Sigma-Aldrich. Retrieved from a major chemical supplier's website.

- Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

1-Bromo-2,4-difluoro-5-methylbenzene. (n.d.). PubChem. Retrieved from [Link].

- Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep®. Retrieved from an online chemistry tutorial resource.

-

Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. Retrieved from [Link].

- Process for the preparation of 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.

- Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020). YouTube.

- Benzylic Bromination with NBS. (n.d.). Chad's Prep®. Retrieved from an online chemistry tutorial resource.

- Process for the preparation of 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.

- Process for preparing 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.

- The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. (n.d.).

- A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction. (n.d.). Benchchem. Retrieved from a chemical supplier's technical resources.

- Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. (n.d.). Benchchem. Retrieved from a chemical supplier's technical resources.

- Electronic Descriptors for Supervised Spectroscopic Predictions. (n.d.). PMC - NIH.

- Radical-Based Late Stage C–H Functionalization of Heteroaromatics in Drug Discovery. (n.d.). ResearchGate.

- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PMC - PubMed Central.

- Application Note: GC-MS Analysis of Nucleophilic Substitution Products of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. (n.d.). Benchchem. Retrieved from a chemical supplier's technical resources.

-

Vibronic Effects Analysis of the Substituent Effect on the Spectral Properties of the EMI and CPL of ThreeHelicene Derivatives. (n.d.). MDPI. Retrieved from a scientific journal publisher.

- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Retrieved from a chemistry question and answer forum.

- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024).

- Late-stage C–H functionalization offers new opportunities in drug discovery. (n.d.). ResearchGate.

- A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem. Retrieved from a chemical supplier's technical resources.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). PMC - NIH.

- The application of multi-component reactions in drug discovery. (2002). PubMed.

- Organic synthesis provides opportunities to transform drug discovery. (2018). PubMed.

- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (n.d.). Echemi.

- Computational Polypharmacology: a New Paradigm for Drug Discovery. (n.d.). PMC - NIH.

- Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. (2022). ACS Omega.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 875664-38-3|1-Bromo-4,5-difluoro-2-methylbenzene|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. westliberty.edu [westliberty.edu]

- 12. nj.gov [nj.gov]

- 13. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene: Properties, Synthesis, and Applications for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Difluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of compounds. The strategic incorporation of fluorine atoms can enhance metabolic stability, improve bioavailability, and fine-tune receptor binding affinity. Within this class of valuable reagents, 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene emerges as a highly functionalized and versatile building block. Its structure, featuring a difluorinated benzene ring with two distinct bromine functionalities—a reactive benzylic bromide and a stable aryl bromide—offers a dual handle for sequential and site-selective chemical modifications.

This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound. It is designed to equip researchers and drug development professionals with the necessary insights to effectively utilize this compound in the synthesis of complex molecular architectures and novel therapeutic agents.

Core Molecular Data and Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental data for this specific compound is not extensively published, the following table provides calculated and estimated values based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂F₂ | Calculated |

| Molecular Weight | 287.92 g/mol | Calculated |

| CAS Number | 364700-33-4 | Public Record |

| Appearance | Colorless to pale yellow liquid or low-melting solid (predicted) | Inferred |

| Boiling Point | >200 °C (predicted) | Inferred |

| Density | >1.7 g/cm³ (predicted) | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | Inferred |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves the free-radical bromination of the corresponding methyl-substituted precursor, 1-bromo-4,5-difluoro-2-methylbenzene. This precursor is commercially available, making this a practical approach for laboratory-scale synthesis.

Proposed Synthetic Pathway: Free-Radical Bromination

The benzylic position of 1-bromo-4,5-difluoro-2-methylbenzene is activated for radical halogenation, allowing for selective bromination of the methyl group without affecting the aryl bromide.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on established procedures for benzylic bromination.[1]

Materials:

-

1-Bromo-4,5-difluoro-2-methylbenzene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable solvent (e.g., cyclohexane)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 1-bromo-4,5-difluoro-2-methylbenzene (1.0 eq).

-

Dissolve the starting material in a minimal amount of dry CCl₄.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring. The reaction can also be initiated using a UV lamp at a lower temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two bromine atoms.

The Highly Reactive Benzylic Bromide

The bromine atom of the bromomethyl group is at a benzylic position, making it an excellent leaving group in nucleophilic substitution reactions.[2][3] This enhanced reactivity is due to the stabilization of the resulting benzylic carbocation intermediate through resonance with the aromatic ring.[4]

Caption: General scheme for nucleophilic substitution reactions.

This allows for the selective introduction of a wide array of functional groups, including:

-

Ethers: Reaction with alcohols or phenols.

-

Amines: Reaction with primary or secondary amines.

-

Nitriles: Reaction with cyanide salts, providing a handle for further elaboration into carboxylic acids or amines.

-

Thioethers: Reaction with thiols.

The Less Reactive Aryl Bromide

In contrast, the bromine atom directly attached to the aromatic ring is significantly less reactive towards nucleophilic substitution due to the high energy of the phenyl cation intermediate.[4] However, this aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] This orthogonal reactivity allows for a two-step functionalization strategy, where the benzylic bromide is first substituted, followed by a cross-coupling reaction at the aryl bromide position.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not widely documented, its structural motifs are highly relevant to modern drug discovery.

-

Fluorine in Medicinal Chemistry: The presence of two fluorine atoms on the benzene ring can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.[5][6] Furthermore, fluorine substitution can modulate the pKa of nearby functional groups and improve binding affinity to target proteins through favorable electrostatic interactions.[7]

-

A Versatile Scaffold for Library Synthesis: The dual reactivity of the two bromine atoms makes this compound an ideal scaffold for the synthesis of diverse chemical libraries for high-throughput screening. The benzylic position can be functionalized with a variety of nucleophiles to introduce diversity, while the aryl bromide can be used to append different aromatic or aliphatic groups via cross-coupling reactions.

-

Building Block for Complex Molecules: This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The difluorinated benzyl moiety is a common feature in many biologically active compounds.[6][7]

Spectroscopic Characterization (Predicted)

The following are the expected key features in the spectroscopic analysis of this compound:

-

¹H NMR:

-

A singlet in the range of 4.5-4.8 ppm corresponding to the two benzylic protons (-CH₂Br).

-

Two signals in the aromatic region (7.0-7.8 ppm), each integrating to one proton. The coupling patterns will be complex due to proton-proton and proton-fluorine coupling.

-

-

¹³C NMR:

-

A signal for the benzylic carbon (-CH₂Br) around 30-35 ppm.

-

Multiple signals in the aromatic region (110-140 ppm), with carbon-fluorine coupling constants (J-coupling) providing structural information.

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4).

-

A prominent fragment corresponding to the loss of a bromine atom (M-Br)⁺, which would be the benzylic carbocation.

-

Safety and Handling

As with many benzyl bromides, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system.[3][8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.[9]

-

Storage: Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents and bases.[10] Keep the container tightly sealed.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[10] For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.

Conclusion

This compound is a promising and versatile building block for advanced chemical synthesis. Its unique structure, featuring two differentially reactive bromine atoms on a difluorinated aromatic core, provides a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. This guide has outlined its core properties, a plausible synthetic route, and its expected reactivity, providing a solid foundation for its utilization in innovative research and development endeavors.

References

-

Fiveable. Benzyl Bromide - Organic Chemistry Key Term. [Link]

-

Grokipedia. Benzyl bromide. [Link]

-

Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 1-Bromo-2,3-Difluorobenzene: A Key Pharmaceutical Intermediate. [Link]

-

PubChem. 1-Bromo-2-fluorobenzene. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Nucleophilic Substitution of a-Bromo-a,a-difluoroallyl Derivatives in the Presence of Palladium Catalysts. [Link]

-

Xpert Scientific. 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. (2012). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 1-Bromo-2,5-difluorobenzene in Innovation. [Link]

-

BYJU'S. Mechanism of Free Radical Bromination. [Link]

- Google Patents.

-

YouTube. Radical bromination. (2018). [Link]

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

PubChem. 1-Bromo-2,4-difluoro-5-methylbenzene. [Link]

-

YouTube. Radical Bromination: The Primary Alkane Reaction (Theory & Practice). (2018). [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. fiveable.me [fiveable.me]

- 3. grokipedia.com [grokipedia.com]

- 4. quora.com [quora.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. 1-Bromo-2,4-difluorobenzene | 348-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Benzyl bromide | 100-39-0 [chemicalbook.com]

Section 1: The Chemistry of Hazard - A Mechanistic Approach to Understanding Reactivity

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene

This document provides a comprehensive safety and handling guide for this compound, a key intermediate for researchers, scientists, and drug development professionals. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this guide has been synthesized by leveraging expert knowledge of chemical reactivity and by analyzing empirical data from structurally analogous compounds. The core philosophy of this guide is not merely to state rules, but to explain the chemical principles that dictate them, empowering researchers to handle this and similar reagents with a deep, validated understanding of the risks involved.

To safely handle this compound, one must first appreciate its dual-reactive nature, which stems from two distinct structural motifs: the benzylic bromide group and the halogenated aromatic ring.

The Benzylic Bromide Moiety: The Primary Source of Acute Reactivity

The bromomethyl group (-CH₂Br) attached to the benzene ring is the most significant contributor to the compound's acute toxicity and handling challenges. This functionality is known as a benzylic bromide. Its reactivity is governed by the ability of the benzene ring to stabilize a positive charge (carbocation) or a radical on the adjacent carbon atom through resonance.[1][2][3] This stabilization dramatically facilitates the departure of the bromide ion, making the compound a potent alkylating agent.

Causality of Hazard:

-

Alkylation of Biomolecules: As a strong electrophile, the benzylic carbon readily reacts with nucleophiles. In a biological context, these nucleophiles include the amine, thiol, and hydroxyl groups found in amino acids and DNA. This covalent modification can disrupt protein function and cellular processes, which is the root of its toxicity.

-

Lachrymatory Properties: Many reactive benzylic halides are potent lachrymators (tear-producing agents). This is due to their ability to rapidly alkylate proteins in the cornea and mucous membranes, causing immediate and severe irritation.

-

Radical Formation: The benzylic C-H bonds are relatively weak and can be cleaved by heat or light to form a resonance-stabilized benzylic radical.[2][4][5] This pathway is key in certain synthetic reactions but also means that reactions can be unpredictable if not properly controlled.[5]

The Halogenated Aromatic Core: Chronic and Environmental Concerns

The 1-bromo-4,5-difluorophenyl ring contributes to the compound's overall toxicological and ecotoxicological profile. Organobromine and organofluorine compounds are known for their persistence in the environment and potential for bioaccumulation.[6][7]

Causality of Hazard:

-

Dermal and Eye Irritation: Halogenated aromatic compounds frequently cause skin and eye irritation.[8][9][10] The lipophilic nature of the aromatic ring allows for penetration into skin tissues.

-

Systemic Toxicity: Prolonged or repeated exposure to some organobromine compounds may lead to organ damage.[11] Bromine itself can interfere with essential nutrients like iodine, potentially impacting thyroid function.[12]

-

Environmental Persistence: The carbon-halogen bonds are strong and not easily broken down by natural processes, leading to concerns about long-term environmental effects.[7][13]

Section 2: Synthesized Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to possess the following GHS classifications. This table represents a scientifically informed projection and should be treated with the same gravity as a formal SDS.

| Hazard Class | Category | Hazard Statement | Basis from Analogous Compounds |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage, or H315: Causes skin irritation. | Benzylic bromides are potent alkylating agents.[14] Dihalogenated benzenes are known skin irritants.[8][9][10] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. | The lachrymatory and corrosive nature of benzylic halides suggests a high potential for severe eye damage.[14] |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. | Vapors of halogenated aromatics can cause respiratory irritation.[8][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | A common classification for volatile, irritating organic compounds.[8][10] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1/2 | H410/H411: Very toxic/toxic to aquatic life with long-lasting effects. | Organobromine compounds are often persistent and toxic to aquatic life.[11] |

Section 3: A Protocol-Driven Approach to Safe Handling

Safe handling is achieved through a multi-layered system of engineering controls, personal protective equipment, and meticulous operational protocols.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[15]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

-

Safety Shower & Eyewash Station: An accessible and tested safety shower and eyewash station must be located in immediate proximity to the work area.[16]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a suggestion but a mandatory requirement. The following diagram outlines the decision-making process for ensuring adequate protection.

Caption: PPE Selection Workflow for Benzylic Bromides.

PPE Specification Table

| Protection Type | Recommended Equipment | Rationale and Standard |

| Eye/Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard. A face shield should be worn over goggles during transfers of significant quantities.[11] | Protects against splashes and irritating vapors. Safety glasses are insufficient as they do not provide a seal.[11] |

| Hand Protection | Chemically resistant gloves such as Nitrile or Neoprene. Double-gloving is strongly recommended. | Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately upon contamination.[8][11] |

| Body Protection | Flame-resistant laboratory coat. | Protects against incidental splashes and contact with clothing.[8][11] |

Experimental Protocol: Step-by-Step Handling

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined above.

-

Staging: Place an absorbent, chemical-resistant pad on the work surface inside the fume hood. Assemble all necessary glassware and reagents.

-

Weighing/Transfer: If solid, weigh the compound in a tared container within the fume hood. If liquid, transfer using a syringe or cannula. Perform all transfers slowly to minimize aerosol generation.

-

Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure the system is properly sealed or vented to a scrubber if necessary.

-

Post-Handling: After use, tightly seal the container. Decontaminate any surfaces, glassware, or equipment that may have come into contact with the chemical.

-

Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[8]

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[11][14]

Section 4: Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical.

Caption: Emergency Response Decision Tree for Accidental Exposure.

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[9][17] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately.[9][17] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[17] Call a physician or poison control center immediately.

Spill Management

-

Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.

-

Neutralize (with caution): For small spills, a dilute solution of sodium bicarbonate may be used to neutralize any hydrobromic acid formed upon decomposition, but this should only be done by trained personnel.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[18] Use non-sparking tools.[16]

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[18]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[17] A water spray can be used to cool containers but may not be effective on the burning liquid itself.

-

Specific Hazards: Combustion will produce highly toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide (HBr), and hydrogen fluoride (HF).[9][16] Containers may explode when heated.[16]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8][17]

Section 5: Storage and Disposal

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight.[11][15] The storage area should be designated for flammable and corrosive reagents. Keep away from heat, sparks, and open flames.[15][16]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.[9][11][16]

-

Disposal: This material and its container must be disposed of as hazardous waste.[9] Disposal should be carried out by a licensed disposal company in accordance with local, regional, and national regulations. Do not empty into drains.[19]

References

- A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides - Benchchem. (n.d.). Benchchem.

- The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (n.d.). ResearchGate.

- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022, October 26). Quora.

- Essential Safety and Operational Guide for 1-Bromo-3,5-difluorobenzene-d3 - Benchchem. (n.d.). Benchchem.

- 1-BROMO-2-CHLORO-4,5-DIFLUOROBENZENE - Safety Data Sheet. (2025, July 19). ChemicalBook.

- Organobromine chemistry - Wikipedia. (n.d.). Wikipedia.

- 1-BROMO-4-FLUOROBENZENE - Sdfine. (n.d.). Sdfine.

- The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2023, August 30). Liverpool University Press.

- Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry.

- 1-Bromo-3,5-difluorobenzene - Safety Data Sheet. (n.d.). ChemicalBook.

- 1-BROMO-4-FLUOROBENZENE - CAMEO Chemicals. (n.d.). NOAA.

- Reactions at the Benzylic Position. (2025, April 8). Chemistry LibreTexts.

- 1-Bromo-3,5-difluorobenzene 98 461-96-1. (n.d.). Sigma-Aldrich.

- 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem. (n.d.). Benchchem.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- Benzylic Bromination. (n.d.). Chemistry Steps.

- 1-Bromo-2,4-difluorobenzene, 98+%. (n.d.). Fisher Scientific.

- 138526-69-9_GPS_1-bromo-3,4,5-trifluorobenzene (CL-4: PUBLIC). (2021, October 15). Aarti Industries.

- 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. (2013, October 17). Thermo Fisher Scientific.

- 1-Bromo-2,4-difluorobenzene. (n.d.). PubChem.

- 1-Bromo-2,4-difluorobenzene. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 29). Fisher Scientific.

- 1-Bromo-2,4-difluorobenzene 98 348-57-2. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- Bromine | Chemical Emergencies. (2024, September 6). CDC.

- 10 Health Dangers of Bromine. (2014, May 14). Global Healing.

- Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). (2017, September 25). PPRTV Library.

Sources

- 1. quora.com [quora.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 1-溴-3,5-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. 1-Bromo-2,4-difluorobenzene | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 10 Health Dangers of Bromine [globalhealing.com]

- 13. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 1-Bromo-3,5-difluorobenzene - Safety Data Sheet [chemicalbook.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. 1-BROMO-2-CHLORO-4,5-DIFLUOROBENZENE - Safety Data Sheet [chemicalbook.com]

- 18. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene

Introduction: A Versatile Building Block in Modern Synthesis

1-Bromo-2-(bromomethyl)-4,5-difluorobenzene is a polyfunctionalized aromatic compound of significant interest to researchers and synthetic chemists, particularly within the realms of pharmaceutical and materials science. Its unique arrangement of reactive sites—a labile benzylic bromide, a less reactive aryl bromide, and an electron-deficient difluorinated aromatic ring—offers a versatile platform for sequential and site-selective chemical modifications. This guide provides an in-depth exploration of the compound's reactivity, offering insights into its synthetic potential and practical application. The strategic placement of two fluorine atoms not only influences the reactivity of the molecule but can also impart desirable properties such as enhanced metabolic stability and improved binding affinity in drug candidates.[1][2]

This document will delve into the core aspects of the molecule's chemical behavior, focusing on the differential reactivity of its two bromine substituents. We will explore the kinetics and thermodynamics that govern its transformations and provide field-proven protocols for its application in synthesis.

Core Molecular Data & Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective application in research and development. Below is a summary of the key molecular data for this compound.

| Property | Value |

| Molecular Formula | C₇H₄Br₂F₂ |

| Molecular Weight | 297.92 g/mol |

| Appearance | Expected to be a solid or liquid at room temperature |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, Acetone) and insoluble in water |

Part 1: The Dichotomy of Reactivity: Benzylic vs. Aryl Bromide

The cornerstone of this compound's synthetic utility lies in the pronounced difference in reactivity between the benzylic bromine and the aromatic bromine. The bromine atom of the bromomethyl group is significantly more susceptible to nucleophilic substitution due to its benzylic position.[3] This heightened reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition state of an SN2 reaction or a potential carbocation intermediate in an SN1-type process.

Conversely, the bromine atom directly attached to the aromatic ring is considerably less reactive towards nucleophilic attack under standard conditions. Its reactivity is primarily harnessed through organometallic intermediates, such as those involved in cross-coupling reactions. This differential reactivity is the key to performing selective chemical transformations on the molecule.

Visualizing the Reactive Sites

Caption: Reactivity hierarchy of this compound.

Part 2: Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is the primary site for nucleophilic attack, readily undergoing substitution reactions with a wide array of nucleophiles. This allows for the facile introduction of diverse functional groups, making it a valuable precursor for creating libraries of compounds in drug discovery.[4]

Common Nucleophilic Substitution Reactions

The following table summarizes typical nucleophilic substitution reactions at the benzylic position, drawing parallels from its close analog, 1-Bromo-2-(bromomethyl)-4-chlorobenzene.[3][5]

| Nucleophile | Reagent | Product Type | Expected Yield |

| Amine | R-NH₂ | Secondary Amine | High |

| Phenol | Ar-OH | Benzyl Ether | High |

| Thiol | R-SH | Benzyl Thioether | High |

| Cyanide | NaCN or KCN | Benzyl Nitrile | Good to High |

| Azide | NaN₃ | Benzyl Azide | High |

| Hydroxide | NaOH | Benzyl Alcohol | Good |

Experimental Protocol: Synthesis of N-(2-Bromo-4,5-difluorobenzyl)propan-2-amine

This protocol provides a detailed methodology for the synthesis of a secondary amine via nucleophilic substitution, adapted from a similar reaction with the chloro-analog.[3]

Materials:

-

This compound

-

Isopropylamine

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Add isopropylamine (1.2 eq) to the mixture.

-

Stir the reaction mixture at 80°C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Reaction Workflow: Benzylic Substitution

Caption: Workflow for nucleophilic substitution at the benzylic position.

Part 3: Transformations Involving the Aryl Bromide

While less reactive to nucleophiles, the aromatic bromine is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.[2]

Key Cross-Coupling Reactions

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method for constructing biaryl systems.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines. This is a powerful tool for introducing nitrogen-containing functional groups.

-

Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to form aryl alkynes.

Organometallic Intermediates

The aryl bromide can also be converted into organometallic reagents, which can then react with various electrophiles.

-

Grignard Reagent Formation: Reaction with magnesium metal to form an aryl Grignard reagent (Ar-MgBr). This can then be used in reactions with aldehydes, ketones, esters, and other electrophiles.

-

Lithiation: Reaction with a strong organolithium base (e.g., n-butyllithium) at low temperatures to form an aryllithium species (Ar-Li). This is a highly reactive intermediate for forming new carbon-carbon bonds.

Conceptual Pathway: Suzuki Coupling

Caption: Conceptual workflow for a Suzuki cross-coupling reaction.

Part 4: Reactivity of the Difluorinated Aromatic Ring

The two fluorine atoms on the aromatic ring are strong electron-withdrawing groups, which activate the ring towards nucleophilic aromatic substitution (SNAr). While the bromine atoms are generally more reactive, under specific conditions, the fluorine atoms can be displaced by strong nucleophiles. This provides an additional avenue for functionalization, although it typically requires more forcing conditions than the reactions at the bromine sites. The positions ortho and para to the fluorine atoms are the most activated for this type of reaction.

Conclusion: A Multifaceted Tool for Chemical Innovation

This compound presents itself as a highly valuable and versatile building block for synthetic chemists. The distinct reactivity of its benzylic and aryl bromide moieties allows for a high degree of control and selectivity in chemical transformations. By understanding and harnessing this differential reactivity, researchers can efficiently construct complex molecules with potential applications in drug discovery, agrochemicals, and materials science. The insights and protocols provided in this guide serve as a foundational resource for unlocking the full synthetic potential of this powerful intermediate.

References

-

Benchchem. An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications.

-

The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene.

-

Benchchem. A Technical Guide to 1-Bromo-3,5-difluorobenzene-d3 for Researchers and Drug Development Professionals.

-

1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis.

-

Wikipedia. 1-Bromo-4-fluorobenzene.

-

ChemicalBook. Synthesis and Application of 2,3-Difluorobromobenzene.

-

Organic Syntheses. 1-bromo-2-fluorobenzene.

-

Benchchem. Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

-

Sigma-Aldrich. 1-Bromo-2,4-difluorobenzene 98 348-57-2.

-

Benchchem. Application Note: GC-MS Analysis of Nucleophilic Substitution Products of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.

-

National Institutes of Health. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

-

PubChem. 1-Bromo-5-(difluoromethyl)-2,4-difluorobenzene.

-

Google Patents. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

Benchchem. A Comparative Guide to the Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

Sources

Harnessing the Synthetic Potential of 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene: A Guide for Advanced Synthesis

Foreword: The Strategic Value of Multi-functionalized Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the judicious incorporation of fluorine atoms into molecular frameworks is a well-established strategy for modulating physicochemical and biological properties.[1] 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene emerges as a particularly compelling building block due to its trifunctional nature. This guide provides an in-depth exploration of its synthetic utility, grounded in the principles of chemoselectivity and retrosynthetic analysis. We will delve into the distinct reactivity of its three key functional handles: the aryl bromide, the benzylic bromide, and the electron-deficient difluorinated aromatic ring. Understanding the interplay of these functionalities is paramount for unlocking the full potential of this versatile scaffold.

Physicochemical Properties and Structural Rationale

The strategic arrangement of the bromo, bromomethyl, and difluoro substituents on the benzene ring imparts a unique set of properties to this compound. A comparative analysis with related structures is essential for predicting its reactivity.

| Property | This compound (Predicted) | 1-Bromo-2,4-difluorobenzene[2][3] | 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene[4] |

| CAS Number | Not available | 348-57-2 | 53207-00-4 |

| Molecular Formula | C₇H₄Br₂F₂ | C₆H₃BrF₂ | C₉H₁₀Br₂O₂ |

| Molecular Weight | 285.92 g/mol | 192.99 g/mol | 309.98 g/mol |

| Boiling Point | Predicted to be high due to molecular weight and polarity | 145-146 °C | Not available |

| Density | Predicted to be >1.7 g/mL | 1.708 g/mL at 25 °C | Not available |

The electron-withdrawing nature of the two fluorine atoms significantly influences the electron density of the aromatic ring, impacting the reactivity of the aryl bromide in cross-coupling reactions.[5] Furthermore, the benzylic bromide is a highly reactive electrophilic site, susceptible to nucleophilic substitution.

Core Reactivity Principles: A Trifecta of Synthetic Handles

The synthetic utility of this compound is rooted in the differential reactivity of its three key functional groups. A judicious choice of reaction conditions allows for the selective manipulation of each site.

The Benzylic Bromide: A Gateway to Diverse Functionality

The C(sp³)-Br bond of the bromomethyl group is the most labile site for nucleophilic substitution. Benzylic halides are known to readily undergo both Sₙ1 and Sₙ2 reactions.[6] The primary nature of this benzylic bromide favors the Sₙ2 pathway, particularly with non-bulky nucleophiles.[7] This allows for the introduction of a wide array of functionalities, including amines, alcohols, thiols, and carbon nucleophiles.

Diagram: Reactivity of the Benzylic Bromide

Caption: Sₙ2 reactions at the benzylic position.

The Aryl Bromide: A Hub for Cross-Coupling Chemistry